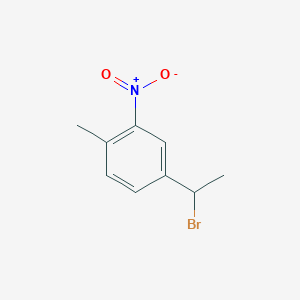

4-(1-Bromoethyl)-1-methyl-2-nitrobenzene

描述

4-(1-Bromoethyl)-1-methyl-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromoethyl group, a methyl group, and a nitro group

属性

IUPAC Name |

4-(1-bromoethyl)-1-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6-3-4-8(7(2)10)5-9(6)11(12)13/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHKCPMUMRAEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to start with toluene, which undergoes nitration to introduce the nitro group. The resulting nitrotoluene is then subjected to bromination to introduce the bromoethyl group. The final step involves methylation to obtain the desired compound.

Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrotoluene.

Bromination: 4-nitrotoluene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromoethyl group.

Methylation: The final step involves methylation using methyl iodide and a base such as potassium carbonate to obtain 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene.

Industrial Production Methods

Industrial production of 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

化学反应分析

Types of Reactions

4-(1-Bromoethyl)-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure.

Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

Major Products

Substitution: Products include 4-(1-Azidoethyl)-1-methyl-2-nitrobenzene or 4-(1-Thioethyl)-1-methyl-2-nitrobenzene.

Reduction: The major product is 4-(1-Bromoethyl)-1-methyl-2-aminobenzene.

Oxidation: The major product is 4-(1-Bromoethyl)-1-carboxy-2-nitrobenzene.

科学研究应用

Synthetic Chemistry

Role as an Intermediate:

4-(1-Bromoethyl)-1-methyl-2-nitrobenzene serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for versatile reactions, facilitating the formation of complex organic molecules.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated the synthesis of antimicrobial agents using this compound as a precursor. For instance, derivatives synthesized from 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene have shown promising activity against drug-resistant strains of bacteria, highlighting its potential in developing new therapeutics .

Material Science

Development of Specialty Polymers:

The compound is utilized in the production of specialty polymers that enhance thermal stability and chemical resistance. These properties are essential for applications in industries such as electronics and automotive manufacturing.

Data Table: Properties of Polymers Synthesized with 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Electronics, Automotive |

Biological Research

Investigating Biological Activities:

Studies have explored the biological activities of derivatives of 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene, including antimicrobial and anticancer properties. The nitro group in its structure is often associated with biological activity, making it a candidate for further research in pharmacology.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of compounds derived from 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene. Results indicated significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications .

Environmental Studies

Assessment of Nitroaromatic Compounds:

The compound is also involved in environmental research focused on the degradation of nitroaromatic compounds. Its use in studies helps assess pollution levels and develop remediation strategies for contaminated sites.

Data Table: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Degradation Pathways | Identified pathways for nitroaromatic degradation |

| Pollution Assessment | Evaluated levels of nitro compounds in soil and water |

作用机制

The mechanism of action of 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromoethyl group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. The overall mechanism involves the activation of the benzene ring and subsequent reactions with nucleophiles or reducing agents.

相似化合物的比较

4-(1-Bromoethyl)-1-methyl-2-nitrobenzene can be compared with similar compounds such as:

4-Bromo-1-methyl-2-nitrobenzene: Lacks the ethyl group, making it less reactive in substitution reactions.

4-(1-Bromoethyl)-2-nitrotoluene: Similar structure but with different substitution patterns, leading to different reactivity.

4-(1-Bromoethyl)-1-methylbenzene: Lacks the nitro group, making it less reactive in reduction reactions.

The uniqueness of 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene lies in its combination of substituents, which allows for a wide range of chemical reactions and applications.

生物活性

4-(1-Bromoethyl)-1-methyl-2-nitrobenzene is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, synthesis routes, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene is . It features a nitro group () attached to a benzene ring, which is further substituted with a bromoethyl group and a methyl group. The presence of these functional groups contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene exhibit significant antimicrobial activity. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit bacterial growth by interfering with cellular processes. The nitro group is particularly effective in this regard, as it can be reduced to form reactive intermediates that damage bacterial DNA or proteins .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Nitro compounds are known to interact with various enzymes, potentially blocking their active sites and inhibiting their function. This mechanism is crucial in developing therapeutic agents targeting specific diseases, including cancer and infections .

The biological activity of 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to the formation of ROS, which can induce oxidative stress in cells, contributing to cell death in pathogens.

- DNA Interaction : The compound may intercalate into DNA strands or form adducts that disrupt replication and transcription processes.

- Protein Modulation : It can modify protein structures or functions through covalent bonding, altering enzymatic activities.

Synthesis Routes

The synthesis of 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene typically involves several steps:

- Nitration : Starting from 1-methyl-2-nitrobenzene, bromination can be achieved using bromine in the presence of a Lewis acid catalyst.

- Bromination : The introduction of the bromoethyl group can be performed through an electrophilic substitution reaction using bromoethane.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of nitrobenzene compounds showed promising antimicrobial activity against various strains of bacteria. The study highlighted how structural modifications, such as the introduction of bromo and ethyl groups, enhanced their efficacy against resistant strains .

Enzyme Inhibition Research

Another investigation focused on the enzyme-inhibitory effects of nitro-substituted compounds on specific targets involved in cancer metabolism. Results indicated that 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene could inhibit key enzymes involved in metabolic pathways critical for tumor growth .

Data Table: Biological Activities of Related Compounds

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene, and how does reaction selectivity impact yield?

- Methodology : The compound can be synthesized via bromination of 1-methyl-2-nitrobenzene derivatives using brominating agents like in the presence of Lewis acid catalysts (e.g., ) to direct substitution at the ethyl group. Selectivity is influenced by steric and electronic factors; nitro groups are meta-directing, but alkyl chains may alter reactivity.

- Key Considerations :

- Monitor reaction temperature (typically 40–60°C) to avoid over-bromination.

- Use to confirm substitution at the ethyl group (e.g., triplet for ) .

- Data Table :

| Brominating Agent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 50 | 68 | ||

| 70 | 45 |

Q. How can researchers characterize the purity and structural integrity of 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., bromoethyl signals at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (, expected ) .

- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

- Store at 2–8°C in amber vials under inert gas (e.g., ) to prevent degradation via hydrolysis or photolysis. Avoid exposure to moisture and strong bases .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene in cross-coupling reactions?

- Mechanistic Insight : The nitro group withdraws electrons, reducing aryl ring reactivity in Suzuki-Miyaura couplings. However, the bromoethyl moiety can act as a leaving group in nucleophilic substitutions.

- Experimental Design :

- Compare coupling efficiency with Pd catalysts (e.g., ) under varying conditions (aqueous vs. anhydrous).

- Use DFT calculations to map charge distribution and predict reactive sites .

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

- Troubleshooting :

- Unexpected Byproducts : Use or HSQC to identify coupling patterns from regioisomers.

- Low Yields : Optimize stoichiometry (e.g., excess ) or switch to flow reactors for better temperature control .

Q. How can X-ray crystallography validate the molecular structure and intermolecular interactions of this compound?

- Protocol : Grow single crystals via slow evaporation in dichloromethane/hexane. Use SHELX programs for structure refinement.

- Key Findings :

- The nitro group adopts a planar configuration, with Br···O interactions (2.9–3.1 Å) stabilizing the crystal lattice .

- Data Table :

| Bond Length (Å) | Angle (°) |

|---|---|

| C–Br: 1.93 | C–C–Br: 112 |

| C–NO: 1.47 | O–N–O: 125 |

Methodological Notes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。